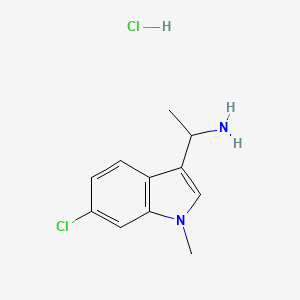

1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2172503-07-8 . It has a molecular weight of 245.15 . The compound is in the form of a powder .

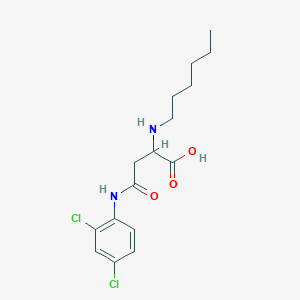

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2.ClH/c1-7(13)10-6-14(2)11-5-8(12)3-4-9(10)11;/h3-7H,13H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.It has a storage temperature of room temperature . The compound is not soluble in water .

Scientific Research Applications

Aldosterone Synthase Inhibition

This compound has been studied for its potential to inhibit aldosterone synthase (CYP11B2), which is a promising mechanism for lowering arterial blood pressure. However, it’s important to note that selectivity issues may affect cortisol secretion .

Tubulin Polymerization Inhibition

Research indicates that derivatives of this compound can induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, suggesting potential as agents for developing tubulin polymerization inhibitors .

Aldose and Aldehyde Reductase Inhibition

Indole derivatives, which may include this compound, have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes involved in diabetic complications .

Biological Potential in Various Fields

Indole derivatives exhibit diverse biological and clinical applications, including as plant hormones and potential therapeutic agents in various fields such as anti-HIV treatments .

Safety and Hazards

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that indole derivatives have attracted increasing attention in recent years due to their biological activity . They are being investigated for their potential in the treatment of various disorders . Therefore, this compound could potentially be a subject of future research in this context.

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

1-(6-chloro-1-methylindol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c1-7(13)10-6-14(2)11-5-8(12)3-4-9(10)11;/h3-7H,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJGAXYIOIFDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C2=C1C=CC(=C2)Cl)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)

![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)

![N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2920102.png)

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)

![6-Tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2920108.png)

![N-(2-(6-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2920110.png)